molecular formula C29H21NOS B2949545 4-[(E)-2-(1-naphthyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 860648-72-2

4-[(E)-2-(1-naphthyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2949545
CAS No.: 860648-72-2
M. Wt: 431.55
InChI Key: FHPQUTHHRGQXRT-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(E)-2-(1-naphthyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline” has the molecular formula C29H21NOS . It is a unique chemical that is part of a collection of unique chemicals .


Physical and Chemical Properties Analysis

While the compound’s molecular formula is C29H21NOS , other physical and chemical properties like melting point, boiling point, and density are not provided in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Properties

IUPAC Name

4-[(E)-2-naphthalen-1-ylethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NOS/c1-2-11-22(12-3-1)31-27-15-7-14-25-28(27)30-26(24-18-19-32-29(24)25)17-16-21-10-6-9-20-8-4-5-13-23(20)21/h1-17H,18-19H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPQUTHHRGQXRT-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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